M-Iodobenzenesulphonyl chloride
Overview
Description
M-Iodobenzenesulphonyl chloride is a bioactive chemical . It has a chemical formula of C6H4ClIO2S .
Molecular Structure Analysis
The molecular structure of M-Iodobenzenesulphonyl chloride consists of carbon ©, hydrogen (H), chlorine (Cl), iodine (I), oxygen (O), and sulfur (S). The exact mass is 301.87 and the molecular weight is 302.511 .Physical And Chemical Properties Analysis
M-Iodobenzenesulphonyl chloride has a chemical formula of C6H4ClIO2S. The elemental analysis shows that it contains Carbon (23.82%), Hydrogen (1.33%), Chlorine (11.72%), Iodine (41.95%), Oxygen (10.58%), and Sulfur (10.60%) .Scientific Research Applications
Removal of Mercury from Water
A novel ternary hydrosulphonyl-based deep eutectic solvent (THS-DES) was synthesized for the removal of mercury from water, indicating potential use of related sulphonyl compounds in environmental remediation. This study showcased the high removal efficiency (99.91%) of mercury using magnetic solid-phase extraction based on THS-DES modified magnetic graphene oxide (M-GO), demonstrating the effectiveness of sulphonyl-based compounds in treating contaminated water (J. Chen et al., 2018).
Cation Loading of Red Blood Cells
Research on p-Chloromercuribenzenesulphonate has shown its ability to increase the permeability of red cell membranes to monovalent cations, suggesting the utility of sulphonyl chlorides in biomedical applications, particularly in modifying cellular properties for therapeutic or experimental purposes (P. J. Garrahan & A. F. Rega, 1967).
Regiospecific Synthesis of 2-Cyanoaryl Ketones
A palladium-catalyzed, norbornene-mediated acylation/cyanation reaction of iodobenzene using acyl chlorides, including M-Iodobenzenesulphonyl chloride, as acylation reagents was developed. This process efficiently produces 2-cyanoaryl ketones, highlighting the compound's utility in organic synthesis (S. Pan et al., 2016).
Antibacterial and Bacterium Adsorbing Macromolecules
Studies on antibacterial macromolecules, including those with immobilizations of iodine to quaternary ammonium salts and other antibacterial groups, indicate the potential use of M-Iodobenzenesulphonyl chloride in developing new polymeric materials for antibacterial purposes (T. Tashiro, 2001).
Alpha-Acetoxylation of Ketones
The iodobenzene-catalyzed alpha-oxidation of ketones, where diacyloxy(phenyl)-lambda3-iodanes generated in situ act as oxidants, demonstrates the catalytic potential of sulphonyl chlorides in facilitating complex organic reactions (M. Ochiai et al., 2005).
properties
IUPAC Name |
3-iodobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIO2S/c7-11(9,10)6-3-1-2-5(8)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIYKHNOMGYTGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198759 | |
Record name | m-Iodobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
M-Iodobenzenesulphonyl chloride | |
CAS RN |
50702-38-0 | |
Record name | m-Iodobenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050702380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Iodobenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00198759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-iodobenzene-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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